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Executive Summary

MicroRNA-143 (miR-143) has emerged as a critical tumor-suppressive molecule that is
frequently downregulated in a wide array of human cancers. Its multifaceted role in
tumorigenesis is primarily attributed to its ability to post-transcriptionally regulate a cohort of
key oncogenes, thereby modulating pivotal signaling pathways implicated in cancer cell
proliferation, survival, metastasis, and metabolism. This technical guide provides a
comprehensive overview of the core mechanisms of action of miR-143 in cancer, with a focus
on its target genes and the downstream signaling cascades it influences. We present a
synthesis of quantitative data on miR-143 expression, detailed experimental protocols for its
study, and visual representations of its signaling networks to facilitate a deeper understanding
for researchers, scientists, and professionals in drug development.

The Tumor Suppressive Role of miR-143 in Cancer

miR-143 is widely recognized as a tumor suppressor, with its expression being significantly
reduced in numerous malignancies, including colorectal, breast, lung, prostate, and bladder
cancers.[1][2][3][4][5] Restoration of miR-143 expression in cancer cells has been shown to
inhibit cell proliferation, induce apoptosis, and suppress migration and invasion, underscoring
its therapeutic potential.[6][7] The primary mechanism through which miR-143 exerts its tumor-
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suppressive functions is by binding to the 3'-untranslated region (3'-UTR) of target messenger
RNAs (MRNAS), leading to their degradation or translational repression.[3]

Quantitative Dysregulation of miR-143 in Cancer

The downregulation of miR-143 is a consistent finding across various cancer types. The
following tables summarize the quantitative data on the fold change of miR-143 expression in
different cancers compared to normal tissues.

Fold Change (Tumor vs.

Cancer Type Reference
Normal)

Colorectal Cancer Decreased (>2-fold) [8]

Breast Cancer Decreased (0.89-fold) [9]

Lung Cancer (NSCLC) Decreased (1.9 to 66.7-fold) [3]

Prostate Cancer Decreased (1.4 to 2.3-fold) [1]
Decreased (mean fold-change

Bladder Cancer [2]
=0.076)

Table 1: Downregulation of miR-143 Expression in Various Cancers. This table illustrates the
significant decrease in miR-143 expression in tumor tissues compared to their normal
counterparts across several major cancer types.
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Fold Change (vs. Normal

Cancer Cell Line . Reference
Cell Line)

A549 (Lung) Decreased (~215-fold) [3]

95D (Lung) Decreased (~248-fold) [3]

H460 (Lung) Decreased (~681-fold) [3]
Decreased (8.4-fold in sphere

PC-3 (Prostate) [10]
cells)

MCF-7 (Breast) Significantly downregulated [4]

MDA-MB-231 (Breast) Significantly downregulated [4]

Table 2: Downregulation of miR-143 Expression in Cancer Cell Lines. This table shows the
pronounced downregulation of miR-143 in various cancer cell lines when compared to non-
cancerous cell lines.

Key Target Genes and Signaling Pathways
Regulated by miR-143

The tumor-suppressive function of miR-143 is mediated by its direct targeting of several critical
oncogenes. This regulation impacts major signaling pathways that are frequently dysregulated
in cancer.

The RAS/IMAPK Signaling Pathway

A primary and well-validated target of miR-143 is the Kirsten rat sarcoma viral oncogene
homolog (KRAS).[11] By directly binding to the 3'-UTR of KRAS mRNA, miR-143 inhibits its
translation, leading to the downregulation of the entire RAS/MAPK signaling cascade.[11] This
pathway is a central regulator of cell proliferation, differentiation, and survival. Another key
component of the MAPK pathway targeted by miR-143 is ERK5 (extracellular signal-regulated
kinase 5).[7] The inhibition of these key molecules by miR-143 leads to decreased cancer cell
growth and proliferation.[7][11]
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Caption: miR-143 directly targets KRAS, ERK5, and MAP3K?7 to inhibit proliferation and
metastasis.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical axis in cancer development, regulating cell
survival, growth, and metabolism. miR-143 has been shown to indirectly inhibit this pathway by
targeting upstream activators. For instance, by targeting KRAS, miR-143 can reduce the
activation of PI3K and its downstream effector Akt.[11] Additionally, studies have shown that
miR-143 can modulate the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and
subsequent inhibition of cancer cell survival.[12]

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b15559680?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11199930/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Upstream Activators
(e.g., KRAS)

inhibits phosphorylation

Akt |

Cell Survival

Click to download full resolution via product page

Caption: miR-143 indirectly inhibits the PI3K/Akt pathway, reducing cell survival.

Regulation of Cancer Metabolism

Recent evidence has highlighted the role of miR-143 in regulating cancer metabolism. A key
target in this context is Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[13] By
downregulating HK2, miR-143 can inhibit the high glycolytic rate, known as the Warburg effect,
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which is a hallmark of many cancer cells. This metabolic reprogramming contributes to the
suppression of tumor growth.
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Tumor Growth

Click to download full resolution via product page

Caption: miR-143 targets HK2 to suppress the Warburg effect and inhibit tumor growth.

Experimental Protocols for Studying miR-143
Function

To facilitate further research into the mechanisms of miR-143, this section provides detailed
protocols for key experiments used to validate its targets and assess its function.

Quantification of miR-143 Expression by qRT-PCR

This protocol outlines the steps for measuring the expression level of miR-143 in cancer cells
or tissues using quantitative real-time polymerase chain reaction (QRT-PCR).
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Materials:

Total RNA isolated from cells or tissues

TagMan MicroRNA Reverse Transcription Kit

TagMan Small RNA Assay for hsa-miR-143

TagMan Universal PCR Master Mix

Real-time PCR instrument

Procedure:
o Reverse Transcription (RT):

o Prepare the RT reaction mix on ice by combining 100 ng of total RNA, 3 pL of 5X RT
primer, 1.5 pL of 10X RT buffer, 0.15 pL of 2100 mM dNTPs, 1 pL of MultiScribe Reverse
Transcriptase, and nuclease-free water to a final volume of 15 pL.

o Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then

85°C for 5 minutes to inactivate the enzyme.
e Quantitative PCR (gPCR):

o Prepare the gPCR reaction mix by combining 1.33 pL of the RT product, 10 pL of 2X
TagMan Universal PCR Master Mix, 1 uL of 20X TagMan Small RNA Assay, and nuclease-
free water to a final volume of 20 pL.

o Perform the gPCR using the following cycling conditions: 95°C for 10 minutes, followed by
40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

o Data Analysis:

o Use the 2-AACt method to calculate the relative expression of miR-143, normalizing to a
stable endogenous control (e.g., RNU6B).
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Caption: Workflow for quantifying miR-143 expression using qRT-PCR.

Validation of miR-143 Targets using Luciferase Reporter
Assay

This protocol describes how to validate the direct interaction between miR-143 and the 3'-UTR
of a putative target gene (e.g., KRAS).[14]

Materials:

e HEK293T cells

 Lipofectamine 2000

e pmirGLO Dual-Luciferase miRNA Target Expression Vector
e miR-143 mimic and negative control mimic

e Dual-Glo Luciferase Assay System

Procedure:

» Vector Construction:

o Clone the wild-type 3'-UTR of the target gene containing the predicted miR-143 binding
site into the pmirGLO vector downstream of the firefly luciferase gene.

o Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site
in the 3-UTR.
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e Transfection:
o Seed HEK293T cells in a 96-well plate.

o Co-transfect the cells with 100 ng of the pmirGLO vector (wild-type or mutant) and 20
pmol of the miR-143 mimic or negative control mimic using Lipofectamine 2000.

e Luciferase Assay:

o After 48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase
activities using the Dual-Glo Luciferase Assay System.

o Data Analysis:

o Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant
decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and
the miR-143 mimic compared to controls indicates a direct interaction.

Vector Construction

Clone Target 3'-UTR
into pmirGLO vector

Cell Transfection

Co-transfect cells with
vector and miR-143 mimic

Luciferase Nleasurement

Measure Firefly and
Renilla Luciferase Activity

Data Analysis

Normalize and Compare
Luciferase Activity
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Caption: Workflow for validating miR-143 targets using a luciferase reporter assay.

Western Blot Analysis of Target Protein Expression

This protocol is for assessing the effect of miR-143 on the protein expression of its target
genes.

Materials:

Cancer cell line of interest

e miR-143 mimic and negative control mimic
 Lipofectamine RNAIMAX

« RIPA buffer with protease inhibitors

o Primary antibody against the target protein (e.g., KRAS)
e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

Procedure:

» Transfection:

o Transfect the cancer cells with the miR-143 mimic or negative control mimic using
Lipofectamine RNAIMAX.

e Protein Extraction:
o After 48-72 hours, lyse the cells in RIPA buffer.
o Quantify the protein concentration using a BCA assay.

e SDS-PAGE and Transfer:
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o Separate 20-30 pg of protein lysate on an SDS-polyacrylamide gel.

o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk in TBST for 1 hour.
o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

e Detection:
o Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Normalize the target protein expression to a loading control (e.g., B-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol describes a general framework for evaluating the in vivo tumor-suppressive
effects of miR-143 using a nude mouse xenograft model.

Materials:

Athymic nude mice (4-6 weeks old)

Cancer cells stably overexpressing miR-143 or a control vector

Matrigel

Calipers for tumor measurement
Procedure:

o Cell Preparation and Injection:
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o Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a
concentration of 1x107 cells/mL.

o Subcutaneously inject 100 pL of the cell suspension into the flank of each nude mouse.

e Tumor Growth Monitoring:

o Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x
Width2).

e Endpoint Analysis:
o After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.

o Measure the final tumor weight and perform histological and molecular analyses on the
tumor tissues.

Conclusion and Future Directions

miR-143 stands as a potent tumor suppressor with a well-defined mechanism of action
centered on the regulation of critical oncogenic pathways. Its consistent downregulation in a
multitude of cancers and its ability to inhibit tumor growth both in vitro and in vivo make it an
attractive candidate for the development of novel cancer therapeutics. Future research should
focus on the development of efficient and targeted delivery systems for miR-143 mimics to
translate the promising preclinical findings into clinical applications. Furthermore, a deeper
understanding of the upstream regulators of miR-143 expression and its role in the tumor
microenvironment will provide additional avenues for therapeutic intervention. This technical
guide provides a solid foundation for researchers and drug development professionals to
advance the study of miR-143 and harness its potential in the fight against cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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